molecular formula C8H14Cl2N2 B3158257 [(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride CAS No. 856848-52-7

[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride

Cat. No. B3158257
M. Wt: 209.11
InChI Key: RMBJWWRCFFHADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride” is a chemical compound with the IUPAC name (4,6-dimethyl-3-pyridinyl)methanamine dihydrochloride . It has a molecular weight of 209.12 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2.2ClH/c1-6-3-7(2)10-5-8(6)4-9;;/h3,5H,4,9H2,1-2H3;2*1H . This indicates that the compound consists of a nitrogen atom with two methyl substituents and one hydrogen .


Physical And Chemical Properties Analysis

“[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 209.12 .

Scientific Research Applications

Carcinogenic Potential and Dietary Factors

Research has identified food-derived heterocyclic amines (HAs) as potential etiologic agents in human cancers, such as breast cancer. These compounds are formed in meats cooked by ordinary methods and include several mutagenic and carcinogenic HAAs like PhIP, which has been shown to cause mammary gland cancer in rodent models. The presence of HAs in cooked meats and their metabolic activation in humans suggest a possible role in the etiology of human cancers, highlighting the need for experimental studies examining the interaction between HAs and dietary factors with respect to carcinogenesis (Snyderwine, 1994).

Analytical Detection in Food and Biological Samples

Advancements in analytical techniques have facilitated the detection and analysis of PhIP and its metabolites in a wide range of matrices, including food products and biological samples. Liquid chromatography coupled to mass spectrometry has been identified as the preferred method for the sensitive and selective analysis of these compounds, critical for understanding their biological effects and exposure levels in humans (Teunissen et al., 2010).

Environmental and Health Impacts of Herbicide Use

Research on paraquat, a widely used herbicide, has explored its environmental and health impacts, including its high acute toxicity and potential contribution to Parkinson's disease. The necessity to monitor and limit paraquat emissions underscores the importance of understanding the environmental and health risks associated with its use, highlighting the broader implications of chemical exposures on human health and the environment (Laghrib et al., 2020).

Role in Food Spoilage and Intoxication

Biogenic amines in fish have been identified as significant in determining food safety and quality. Their formation and role in intoxication, spoilage, and nitrosamine formation have been reviewed, providing insights into mechanisms of scombroid poisoning and the safety assurance of fish products (Bulushi et al., 2009).

Food Safety and Hazard Control

The formation, mitigation, metabolism, and risk assessment of HAs in meat products during thermal processing have been comprehensively reviewed. This research aims to reduce HA levels during food processing and control dietary intake to improve human health outcomes, emphasizing the need for effective strategies in food safety and hazard control (Chen et al., 2020).

properties

IUPAC Name

(5,6-dimethylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-8(4-9)5-10-7(6)2;;/h3,5H,4,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBJWWRCFFHADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 3
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 4
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.